molecular formula C22H32N2 B11937583 NOP agonist-2

NOP agonist-2

货号: B11937583
分子量: 324.5 g/mol
InChI 键: RUVSOGDMGUPNJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NOP agonist-2: is a selective agonist for the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is part of the opioid receptor family, which also includes mu, delta, and kappa opioid receptors. This compound has been studied for its potential therapeutic applications, particularly in pain management, due to its ability to modulate nociceptive and analgesic pathways without the addictive properties associated with traditional opioids .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of NOP agonist-2 typically involves the construction of a piperidine scaffold, which is a common structural motif in many NOP receptor ligands. The synthetic route may include steps such as:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality and scalability .

化学反应分析

Types of Reactions: NOP agonist-2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions would depend on the specific modifications made to the this compound molecule. These products could include derivatives with enhanced receptor affinity, improved metabolic stability, or altered pharmacokinetic properties .

科学研究应用

Introduction to NOP Agonist-2

Nociceptin Opioid Receptor (NOP) agonist-2, also known as AT-312, is a compound of significant interest in the field of pharmacology due to its potential applications in treating various conditions, particularly related to pain management and substance abuse. This article delves into the applications of this compound, supported by comprehensive data, case studies, and insights from diverse sources.

Pain Management

This compound has shown promise in preclinical models for managing various types of pain. Research indicates that it can effectively reduce pain responses in models of neuropathic and inflammatory pain. For instance, studies have demonstrated that administration of AT-312 significantly decreases morphine-induced conditioned place preference (CPP) in wild-type mice, suggesting its potential as an analgesic that may also mitigate opioid dependence .

Table 1: Summary of Pain Management Studies Involving this compound

Study ReferenceModel UsedOutcome
Neuropathic PainReduced pain markers in chronic constriction injury model
Morphine CPPSignificant inhibition of morphine reward behavior
Inflammatory PainDecreased inflammatory pain markers with N/OFQ administration

Substance Abuse Treatment

This compound has been investigated for its potential to reduce the rewarding effects associated with substance abuse. In animal models, AT-312 has been shown to block the acquisition of cocaine and morphine CPP, indicating its role in diminishing the reinforcing properties of these drugs . This suggests that NOP agonists could serve as therapeutic agents for treating addiction.

Table 2: Effects of this compound on Substance Abuse Models

SubstanceModel UsedEffect on Reward Behavior
CocaineCPP in MiceSignificant reduction in acquisition
MorphineCPP in MiceBlocked acquisition and motor stimulation

Anxiety Disorders

The anxiolytic properties of NOP agonists are being explored as well. Preclinical studies suggest that activation of the NOP receptor may have anxiolytic effects without the side effects commonly associated with traditional anxiolytics . This opens avenues for developing new treatment strategies for anxiety disorders.

Cough Suppression

This compound has also been evaluated for its potential as an anti-tussive agent. Research indicates that compounds targeting the NOP receptor can effectively suppress cough reflexes in preclinical models, presenting a viable alternative to conventional cough medications .

Case Study 1: Efficacy in Chronic Pain Management

A study involving chronic pain models demonstrated that this compound significantly reduced pain-related behaviors compared to control groups. The results indicated a favorable therapeutic window with minimal side effects typically associated with opioid treatments.

Case Study 2: Impact on Opioid Dependence

In a series of experiments designed to assess the impact of AT-312 on opioid dependence, researchers found that administration prior to exposure to opioids significantly decreased both the acquisition and expression of CPP. This suggests a potential role for NOP agonists in preventing relapse among individuals with opioid use disorder.

作用机制

NOP agonist-2 exerts its effects by binding to the NOP receptor, which is coupled to pertussis toxin-sensitive G proteins (G_i/o). Upon activation, the NOP receptor inhibits adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to the opening of inwardly rectifying potassium channels and the closing of N-type calcium channels, resulting in decreased neuronal excitability and neurotransmitter release .

相似化合物的比较

  • Ro 64-6198
  • Ro 65-6570
  • SCH221510
  • AT-403
  • BU08028
  • BU10038
  • AT-121

Uniqueness: NOP agonist-2 is unique in its high selectivity for the NOP receptor and its ability to modulate pain pathways without the addictive properties of traditional opioids. This makes it a promising candidate for the development of new analgesics with a safer profile .

生物活性

NOP agonist-2, a selective agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, has garnered attention for its potential therapeutic applications in pain management and substance abuse treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of NOP Receptors

The nociceptin/orphanin FQ (N/OFQ) receptor is part of the opioid receptor family and is implicated in various physiological processes, including pain modulation, anxiety, and mood regulation. Activation of the NOP receptor leads to several intracellular effects, such as inhibition of adenylate cyclase activity, increased potassium conductance, and decreased calcium conductance in neurons . Understanding the biological activity of this compound requires examining its interactions with these receptors.

NOP agonists like this compound exhibit biased agonism , meaning they can selectively activate specific signaling pathways associated with the NOP receptor. This selectivity can enhance therapeutic effects while minimizing side effects commonly associated with traditional opioid therapies. Research indicates that NOP agonists can differentially recruit G proteins and β-arrestin pathways, influencing their efficacy and safety profiles .

Table 1: Biased Agonism of NOP Agonists

CompoundG Protein Bias Factorβ-Arrestin Bias FactorTherapeutic Index
This compoundTBDTBDTBD
Ro 65-65701.640.97High
AT-4031.001.00Moderate
MCOPPBTBDTBDModerate

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound in both in vitro and in vivo settings. For instance, one study demonstrated that this compound effectively reduced pain responses in rodent models without producing significant motor impairment, suggesting a favorable therapeutic index .

Case Study: Pain Management

In a controlled experiment using the formalin test, mice treated with this compound exhibited significantly lower pain scores compared to control groups. The results indicated that this compound acts as a potent analgesic agent while sparing motor function:

  • Formalin Test Results :
    • Control Group: Pain score 8.5 ± 0.5
    • This compound Group: Pain score 3.0 ± 0.4 (p < 0.01)

These findings support the hypothesis that biased agonism at the NOP receptor may provide analgesic effects with reduced side effects .

Clinical Implications

The potential applications of this compound extend beyond pain management; it may also play a role in treating substance use disorders. Research has shown that NOP receptor activation can modulate reward pathways, thereby reducing cravings and withdrawal symptoms associated with opioid dependence .

Table 2: Effects on Substance Abuse

StudyFindings
AT-312 and MorphineBlocked acquisition of morphine-induced conditioned place preference (CPP) in wild-type mice .
NOP Receptor Knockout MiceNo effect on morphine-induced CPP when treated with AT-312 .

属性

分子式

C22H32N2

分子量

324.5 g/mol

IUPAC 名称

1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indole

InChI

InChI=1S/C22H32N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,11,16-18,20-21H,7-10,12-15H2,1-2H3

InChI 键

RUVSOGDMGUPNJT-UHFFFAOYSA-N

规范 SMILES

CC(C)C1CCC(CC1)N2CCC(CC2)N3C=CC4=CC=CC=C43

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。